(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol
Overview
Description
(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol is a chemical compound that is commonly referred to as MPPO. It has been extensively studied for its potential use in various scientific research applications. MPPO is a chiral molecule and is commonly used in the synthesis of other chiral compounds.
Mechanism of Action
The mechanism of action of MPPO is not fully understood. However, it is believed to act as a chiral auxiliary in the synthesis of other chiral compounds. MPPO can also act as a ligand in the synthesis of chiral metal complexes.
Biochemical and Physiological Effects:
MPPO has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic. It has been used in various lab experiments without any significant adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using MPPO in lab experiments is its chiral nature. It can be used as a chiral auxiliary in the synthesis of other chiral compounds, which is important in many scientific research applications. However, the main limitation of using MPPO is its cost. It is a relatively expensive compound, which can limit its use in certain lab experiments.
Future Directions
There are many future directions for research on MPPO. One area of research could be the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Another area of research could be the development of new applications for MPPO in scientific research. Finally, the use of MPPO in the synthesis of new chiral compounds could be an area of future research.
Scientific Research Applications
MPPO has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MPPO is in the synthesis of other chiral compounds. MPPO can be used as a chiral auxiliary in the asymmetric synthesis of various compounds. It has also been used as a ligand in the synthesis of chiral metal complexes.
properties
IUPAC Name |
(3S,4S)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13/h8-10,13H,2-7H2,1H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZYYLOVOHAMB-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CNC[C@@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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